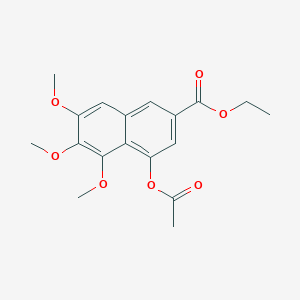

2-Naphthalenecarboxylic acid, 4-(acetyloxy)-5,6,7-trimethoxy-, ethyl ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Naphthalenecarboxylic acid, 4-(acetyloxy)-5,6,7-trimethoxy-, ethyl ester typically involves the esterification of 2-naphthalenecarboxylic acid with ethanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete esterification. The acetyloxy and trimethoxy groups are introduced through subsequent acetylation and methylation reactions, respectively.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Naphthalenecarboxylic acid, 4-(acetyloxy)-5,6,7-trimethoxy-, ethyl ester undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The acetyloxy and methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and specific solvents to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

2-Naphthalenecarboxylic acid, 4-(acetyloxy)-5,6,7-trimethoxy-, ethyl ester has several scientific research applications:

Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Naphthalenecarboxylic acid, 4-(acetyloxy)-5,6,7-trimethoxy-, ethyl ester involves its interaction with specific molecular targets and pathways. The acetyloxy and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The ester group can undergo hydrolysis to release the active carboxylic acid, which can further interact with cellular targets.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : Ethyl 4-acetoxy-5,6,8-trimethoxy-2-naphthoate

- CAS Registry Number : 25936-85-0

- Molecular Formula : C₁₈H₂₀O₇

- Molecular Weight : 348.35 g/mol

- Substituents :

- Acetyloxy (-OAc) at position 4.

- Methoxy (-OMe) groups at positions 5, 6, and 8.

- Ethyl ester (-COOEt) at position 2.

Structural Features: This naphthalene derivative combines electron-withdrawing (acetyloxy, ester) and electron-donating (methoxy) groups, creating a complex polarity profile.

Comparison with Structurally Similar Compounds

Compound A: 2-Naphthalenecarboxylic Acid, 4-(Acetyloxy)-5,6,7-Trimethoxy-, Methyl Ester

- CAS : 2982-15-2

- Formula : C₁₇H₁₈O₇

- Molecular Weight : 334.32 g/mol

- Key Differences :

- Substituent Positions : Methoxy groups at positions 5, 6, and 7 (vs. 5,6,8 in the main compound).

- Ester Group : Methyl ester (-COOMe) instead of ethyl.

- Implications :

Compound B: 5,6,7-Trimethoxy-2-Naphthalenecarboxylic Acid Methyl Ester

- CAS : 23673-53-2

- Formula : C₁₅H₁₆O₅

- Molecular Weight : 276.28 g/mol

- Key Differences :

- Lacks the acetyloxy group at position 4.

- Retains 5,6,7-trimethoxy and methyl ester groups.

- Implications: Simplified structure with fewer polar groups increases hydrophobicity.

Compound C: Ethyl 4-Hydroxy-8-Methoxy-5-Methyl-2-Naphthoate

- CAS : 137932-77-5

- Formula : C₁₅H₁₆O₄

- Molecular Weight : 260.29 g/mol

- Key Differences :

- Hydroxy (-OH) instead of acetyloxy at position 4.

- Methyl group at position 5 and a single methoxy at position 8.

- Implications :

Comparative Data Table

*Estimated via analog comparison.

Research Findings and Functional Implications

- Acetyloxy vs. Hydroxy: The acetyloxy group in the main compound may act as a prodrug, undergoing hydrolysis in vivo to release the active 4-hydroxy derivative, enhancing bioavailability .

Ester Group Impact :

- Bioactivity Correlations: Trimethoxy-substituted naphthalenes are associated with antioxidant and anti-inflammatory activities, as seen in related compounds like trimethoxybenzoic acid derivatives (e.g., Entry 17 in ) .

Biological Activity

2-Naphthalenecarboxylic acid, 4-(acetyloxy)-5,6,7-trimethoxy-, ethyl ester is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound belongs to the naphthalene carboxylic acid derivatives, which are known for various pharmacological properties. This article reviews the biological activity of this compound, highlighting its synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula : C15H18O5

- Molecular Weight : 278.30 g/mol

- CAS Number : Not specified in the search results.

Biological Activity Overview

The biological activity of 2-naphthalenecarboxylic acid derivatives has been studied extensively. These compounds have shown various pharmacological effects including antimicrobial, anti-inflammatory, and anticancer activities.

Antimicrobial Activity

Research indicates that naphthalene derivatives exhibit potent antimicrobial properties. For instance:

- Compounds similar to 2-naphthalenecarboxylic acid have been evaluated against a range of bacterial strains including Staphylococcus aureus and Escherichia coli. In vitro studies have demonstrated that certain derivatives possess significant inhibitory effects on these pathogens .

Anti-inflammatory Effects

Naphthalene derivatives have also been explored for their anti-inflammatory potential. Studies suggest that they may inhibit pro-inflammatory cytokines and enzymes involved in inflammation pathways. This could be particularly beneficial in treating conditions such as arthritis and other inflammatory diseases.

Anticancer Properties

There is growing evidence supporting the anticancer activity of naphthalene carboxylic acids. Some studies have reported that derivatives can induce apoptosis in cancer cells through various mechanisms:

Case Studies

- Antimicrobial Evaluation : A study conducted on a series of naphthalene derivatives showed that specific compounds exhibited significant antimicrobial activity against both gram-positive and gram-negative bacteria. The most potent compound had an IC50 value in the low micromolar range against Staphylococcus aureus and Salmonella typhii .

- Anticancer Mechanism : Another investigation focused on the anticancer effects of naphthalene derivatives demonstrated their ability to inhibit the growth of various cancer cell lines. The study highlighted that these compounds could induce cell cycle arrest and apoptosis in human cancer cells .

The mechanisms by which 2-naphthalenecarboxylic acid derivatives exert their biological effects are multifaceted:

- Enzyme Inhibition : Many derivatives act as inhibitors of key enzymes involved in metabolic pathways, such as cyclooxygenase (COX) enzymes implicated in inflammation.

- Cellular Signaling Modulation : These compounds can modulate signaling pathways related to cell proliferation and survival, leading to apoptosis in cancer cells.

Properties

Molecular Formula |

C18H20O7 |

|---|---|

Molecular Weight |

348.3 g/mol |

IUPAC Name |

ethyl 4-acetyloxy-5,6,7-trimethoxynaphthalene-2-carboxylate |

InChI |

InChI=1S/C18H20O7/c1-6-24-18(20)12-7-11-8-14(21-3)16(22-4)17(23-5)15(11)13(9-12)25-10(2)19/h7-9H,6H2,1-5H3 |

InChI Key |

OFTYCFROLYLSJG-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC(=C2C(=C1)C=C(C(=C2OC)OC)OC)OC(=O)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.